Potency Benchmarking: Inferior PDE3/4-Mediated Bronchospasmolytic Activity vs. Substituted 6-Aryl Analogs
In a patent establishing a novel class of bronchospasmolytic agents, 6-(4-methoxyphenyl)-3[2H]pyridazinone (the oxidized form of the target compound) is explicitly used as a comparator baseline. The patent discloses that the claimed 6-aryl-3[2H]pyridazinone derivatives exhibit a more powerful bronchospasmolytic or positive inotropic action than this comparator compound [1]. While the patent does not provide the exact EC50 numeric value for this specific baseline compound, the explicit, direct comparative statement establishes this compound as a less potent reference standard against which advanced leads are optimized.
| Evidence Dimension | Bronchospasmolytic action in vitro |
|---|---|
| Target Compound Data | Baseline activity (value not explicitly quantified in the patent; serves as inferior reference) |
| Comparator Or Baseline | 6-aryl-3[2H]pyridazinones of general formula I (e.g., 6-(3-isobutoxy-4-methoxyphenyl)-3[2H]pyridazinone) |
| Quantified Difference | Comparators have 'more powerful bronchospasmolytic or positive inotropic action' (qualitative difference established) |
| Conditions | In vitro on a chain of tracheal rings (Tr.) of guinea pigs |
Why This Matters
For researchers developing SAR models or screening new PDE inhibitors, this compound provides a validated low-potency baseline essential for calculating fold-improvements and selectivity indices.
- [1] Amschler, H., et al. (1987). US4707481A: Pyridazinones, their preparation and use, and bronchospasmolytic medicaments containing pyridazinones. View Source
